2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Description
2-Amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative with a complex polycyclic structure. Indolizine scaffolds are pharmacologically significant due to their structural similarity to purines and their ability to interact with biological targets such as kinases and enzymes. This compound features a 3,4-dimethylbenzoyl group at position 3 and a 4-methylphenylcarboxamide moiety at position 1 of the indolizine core.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-11-19(12-8-15)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)18-10-9-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHINRPXZVRUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and α,β-unsaturated carbonyl compounds.
Functional Group Substitution: Introduction of the amino group, benzoyl group, and carboxamide group can be carried out using standard organic reactions such as amination, acylation, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A : 2-Amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Key Differences: Substituents: Replaces the 3,4-dimethylbenzoyl group with a 4-methylbenzoyl moiety and substitutes the N-(4-methylphenyl) group with N-(3,4-dimethoxyphenyl). Activity: Methoxy-substituted aryl groups are often associated with enhanced metabolic stability but reduced membrane permeability .
Compound B : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Key Differences: Core Structure: Benzo[d]imidazole instead of indolizine. Substituents: Propyl chain at position 1 and 3,4-dimethoxyphenyl at position 2. The propyl chain may confer greater conformational flexibility .
Compound C : 2-(4-(Indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Key Differences: Core Structure: Thiophene ring instead of indolizine. Substituents: Sulfonamide linkage and indoline-sulfonyl group. Thiophene’s aromaticity is lower than indolizine, which may reduce π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~421.5 g/mol (estimated) | ~437.5 g/mol (estimated) | ~447.5 g/mol | 469.6 g/mol |
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~3.2 (moderate lipophilicity) | ~2.9 (lower lipophilicity) | ~2.5 (polar due to sulfonyl) |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 | 7 |
| Key Functional Groups | 3,4-dimethylbenzoyl, methylphenyl | 4-methylbenzoyl, dimethoxyphenyl | Propyl, dimethoxyphenyl | Sulfonamide, trimethylthiophene |
- Analysis: The target compound’s higher LogP suggests superior membrane permeability compared to Compounds A and C but may face challenges in aqueous solubility.
Biological Activity
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves the reaction of indolizine derivatives with appropriate benzoyl and amine precursors. The structure can be confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry.
Anticancer Activity
Research has indicated that compounds similar to 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide exhibit notable anticancer properties. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values as low as 0.3 µM against specific cancer cells, indicating potent anticancer activity .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro studies revealed that it could effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, showing comparable efficacy to established antioxidants like ascorbic acid .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. For instance, tyrosinase inhibition studies indicated that related compounds could significantly reduce enzyme activity, which is beneficial in treating hyperpigmentation disorders . The IC50 values for these inhibitors were found to be significantly lower than those of traditional inhibitors like kojic acid.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 2-amino-3-(3,4-dimethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide in human leukemia cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 0.5 µM after 48 hours of treatment. This suggests that the compound may serve as a potential therapeutic agent for leukemia .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound. Using DPPH and ABTS assays, it was found that the compound exhibited a significant reduction in free radical concentration, indicating strong antioxidant activity comparable to standard antioxidants .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
